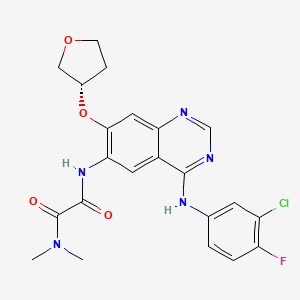

(S)-N1-(4-((3-CHLORO-4-FLUOROPHENYL)AMINO)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLIN-6-YL)-N2,N2-DIMETHYLOXALAMIDE

CAS No.:

Cat. No.: VC13809876

Molecular Formula: C22H21ClFN5O4

Molecular Weight: 473.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H21ClFN5O4 |

|---|---|

| Molecular Weight | 473.9 g/mol |

| IUPAC Name | N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-N',N'-dimethyloxamide |

| Standard InChI | InChI=1S/C22H21ClFN5O4/c1-29(2)22(31)21(30)28-18-8-14-17(9-19(18)33-13-5-6-32-10-13)25-11-26-20(14)27-12-3-4-16(24)15(23)7-12/h3-4,7-9,11,13H,5-6,10H2,1-2H3,(H,28,30)(H,25,26,27)/t13-/m0/s1 |

| Standard InChI Key | TXTARPMHKVXFGC-ZDUSSCGKSA-N |

| Isomeric SMILES | CN(C)C(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |

| SMILES | CN(C)C(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

| Canonical SMILES | CN(C)C(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, (S)-N1-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide, reflects its intricate structure. Key components include:

-

Quinazoline Core: A bicyclic aromatic system providing a scaffold for interactions with biological targets such as epidermal growth factor receptors (EGFR) .

-

Tetrahydrofuran-3-yloxy Substituent: A chiral oxygen-containing heterocycle influencing stereochemical properties and solubility .

-

Dimethyloxalamide Side Chain: A polar group enhancing hydrogen-bonding potential and metabolic stability .

Spectral characterization via mass spectrometry and nuclear magnetic resonance (NMR) confirms the molecular formula C₂₄H₂₃ClFN₅O₄ and a molecular weight of 523.92 g/mol. The (S)-configuration at the tetrahydrofuran moiety is critical for its stereospecific degradation behavior .

Synthesis and Optimization Strategies

Base-Catalyzed Degradation of Afatinib

The compound is synthesized through controlled degradation of afatinib under alkaline conditions. Representative protocols from patent CN110563711A include:

| Example | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Isopropanol/H₂O | NaOH | 70 | 18 | 90.7 | 99.15 |

| 2 | Methanol/H₂O | KOH | 40 | 36 | 89.2 | 98.80 |

| 3 | DMF/H₂O | NaOH | 100 | 10 | 90.2 | 99.45 |

Reaction mechanisms involve nucleophilic attack on afatinib’s maleate group, followed by rearrangement to form the oxalamide functionality . Optimizing base concentration (1:1–1:30 molar ratio relative to afatinib) and solvent polarity maximizes yield and minimizes byproducts .

Purification and Analytical Validation

Post-synthesis purification employs pH-adjusted precipitation (pH 6–7 using HCl) and vacuum drying. High-performance liquid chromatography (HPLC) with ultraviolet detection ensures purity >99%, while tandem mass spectrometry (MS/MS) validates structural integrity .

Role in Pharmaceutical Quality Control

Stability-Indicating Studies

As a degradation impurity, this compound serves as a marker for afatinib stability under stress conditions (e.g., high humidity, alkaline pH). Accelerated stability studies correlate its concentration with afatinib’s shelf-life, guiding formulation adjustments to prevent therapeutic efficacy loss .

Regulatory Compliance

Pharmacopeial standards (e.g., USP, EP) mandate impurity profiling for drug approval. Quantifying this compound via HPLC-UV at thresholds <0.15% ensures compliance with International Council for Harmonisation (ICH) Q3A/B guidelines .

Comparative Analysis with Related Compounds

The compound’s structural and functional distinctions from other afatinib impurities and therapeutics are summarized below:

| Compound | Structural Features | Biological Role | Regulatory Relevance |

|---|---|---|---|

| Afatinib | Dimethylamino-but-2-enamide side chain | EGFR/HER2 inhibition | Therapeutic agent |

| Afatinib Impurity 2 | Oxalamide side chain | Degradation marker | Quality control |

| Erlotinib | Quinazoline core with acetylene | EGFR inhibition | NSCLC treatment |

| Gefitinib | Morpholino-propoxy substituent | EGFR inhibition | First-line NSCLC therapy |

This impurity’s oxalamide group distinguishes it from parent afatinib, reducing EGFR affinity but increasing polarity, which impacts pharmacokinetic profiles .

Mechanistic Insights into Degradation Pathways

Hydrolytic Degradation

Alkaline conditions hydrolyze afatinib’s maleate ester, yielding the oxalamide derivative. Reaction kinetics follow pseudo-first-order behavior, with activation energy (Eₐ) of ~45 kJ/mol calculated via Arrhenius plots .

Stereochemical Considerations

The (S)-configuration at the tetrahydrofuran moiety arises from stereospecific ring-opening during synthesis. Chiral HPLC confirms enantiomeric excess >98%, critical for reproducible impurity quantification .

Applications in Analytical Method Development

Reference Standard Preparation

Industrial-Scale Production Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate removal due to high boiling points. Switching to isopropanol reduces residual solvents to <500 ppm per ICH Q3C guidelines .

Waste Management

Base-neutralization generates NaCl/KCl byproducts, requiring ion-exchange treatment before effluent discharge. Life-cycle assessments recommend solvent recovery systems to minimize environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume